molecular formula C22H22F3N3O B12370185 ROS inducer 3

ROS inducer 3

Cat. No.: B12370185
M. Wt: 401.4 g/mol
InChI Key: AMYQCXSWKUDWKG-UHFFFAOYSA-N
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Description

ROS inducer 3: is a potent compound known for its ability to induce the production of reactive oxygen species (ROS) in various biological systems. Reactive oxygen species are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. excessive ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ROS inducer 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in the public domain .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: ROS inducer 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and its ability to induce ROS production .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates or derivatives that retain the ability to induce ROS production .

Scientific Research Applications

Chemistry: In chemistry, ROS inducer 3 is used as a tool to study oxidative stress and its effects on various chemical processes. It helps researchers understand the mechanisms of oxidation and reduction reactions and their impact on different chemical systems .

Biology: In biological research, this compound is employed to investigate the role of ROS in cellular signaling, apoptosis, and other physiological processes. It is particularly useful in studying the effects of oxidative stress on cell function and survival .

Medicine: In medicine, this compound has potential applications in cancer therapy. By inducing ROS production, it can selectively target cancer cells, which are more susceptible to oxidative stress compared to normal cells. This makes it a promising candidate for developing new anticancer treatments .

Industry: In the industrial sector, this compound is used in the development of new materials and products that require controlled ROS production. It is also utilized in the formulation of antimicrobial agents and other products that benefit from its oxidative properties .

Mechanism of Action

ROS inducer 3 exerts its effects by inducing the production of reactive oxygen species within cells. The molecular targets and pathways involved include the mitochondrial respiratory chain, where ROS are primarily generated. By disrupting the balance between ROS production and elimination, this compound leads to oxidative stress, which can trigger various cellular responses such as apoptosis, autophagy, and necrosis .

Comparison with Similar Compounds

Uniqueness of ROS inducer 3: this compound is unique in its robust in vitro bioactivity, demonstrated by its effective concentration (EC50) of 2.86 μg/mL. It exhibits significant protective activity against certain bacterial pathogens and shows promise as a bactericidal agent for research into challenging plant bacterial diseases .

By comparing this compound with similar compounds, it is evident that its unique properties and high bioactivity make it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H22F3N3O

Molecular Weight

401.4 g/mol

IUPAC Name

1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-[[4-(trifluoromethyl)phenyl]methylamino]propan-1-one

InChI

InChI=1S/C22H22F3N3O/c23-22(24,25)16-7-5-15(6-8-16)13-26-11-9-21(29)28-12-10-18-17-3-1-2-4-19(17)27-20(18)14-28/h1-8,26-27H,9-14H2

InChI Key

AMYQCXSWKUDWKG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCNCC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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